Ethyl 4-[2-(morpholin-4-YL)-2-oxoacetamido]benzoate
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Overview
Description
Ethyl 4-[2-(morpholin-4-YL)-2-oxoacetamido]benzoate is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of a morpholine ring, an oxoacetamido group, and an ethyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[2-(morpholin-4-YL)-2-oxoacetamido]benzoate typically involves the following steps:
Formation of the oxoacetamido intermediate: This step involves the reaction of morpholine with an appropriate acylating agent, such as oxalyl chloride, to form the oxoacetamido group.
Coupling with ethyl 4-aminobenzoate: The oxoacetamido intermediate is then coupled with ethyl 4-aminobenzoate under suitable conditions, such as in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxoacetamido group, converting it to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Amine derivatives of the oxoacetamido group.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
Ethyl 4-[2-(morpholin-4-YL)-2-oxoacetamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(morpholin-4-YL)-2-oxoacetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxoacetamido group can form hydrogen bonds with active sites, while the morpholine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- Ethyl 4-(morpholin-4-yl)benzoate
- Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate
Comparison: Ethyl 4-[2-(morpholin-4-YL)-2-oxoacetamido]benzoate is unique due to the presence of both the oxoacetamido group and the morpholine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
ethyl 4-[(2-morpholin-4-yl-2-oxoacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-2-22-15(20)11-3-5-12(6-4-11)16-13(18)14(19)17-7-9-21-10-8-17/h3-6H,2,7-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCWKTYMPQZCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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